2-[4-(Dodecyloxy)-3-fluorophenyl]-5-hexylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(Dodecyloxy)-3-fluorophenyl]-5-hexylpyrimidine is an organic compound with a complex structure that includes a pyrimidine ring substituted with a dodecyloxy group, a fluorophenyl group, and a hexyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Dodecyloxy)-3-fluorophenyl]-5-hexylpyrimidine typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the nucleophilic substitution reaction, where a dodecyloxy group is introduced to a fluorophenyl precursor. This is followed by the formation of the pyrimidine ring through cyclization reactions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-[4-(Dodecyloxy)-3-fluorophenyl]-5-hexylpyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halides or organometallic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and halogenating agents like thionyl chloride (SOCl2). The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrimidines .
Scientific Research Applications
2-[4-(Dodecyloxy)-3-fluorophenyl]-5-hexylpyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: It can be used in the study of biological processes and interactions due to its unique structural properties.
Industry: It can be used in the production of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 2-[4-(Dodecyloxy)-3-fluorophenyl]-5-hexylpyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4-Dodecyloxy-2-hydroxybenzophenone: This compound shares the dodecyloxy group but differs in its core structure and functional groups.
2,5-(Dimethoxy)-2-[[(4-(dodecyloxy)phenyl)imino]methyl]benzene: Another compound with a dodecyloxy group, used in mesomorphic studies.
Uniqueness
2-[4-(Dodecyloxy)-3-fluorophenyl]-5-hexylpyrimidine is unique due to its combination of a fluorophenyl group and a pyrimidine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
CAS No. |
96184-31-5 |
---|---|
Molecular Formula |
C28H43FN2O |
Molecular Weight |
442.7 g/mol |
IUPAC Name |
2-(4-dodecoxy-3-fluorophenyl)-5-hexylpyrimidine |
InChI |
InChI=1S/C28H43FN2O/c1-3-5-7-9-10-11-12-13-14-16-20-32-27-19-18-25(21-26(27)29)28-30-22-24(23-31-28)17-15-8-6-4-2/h18-19,21-23H,3-17,20H2,1-2H3 |
InChI Key |
JHLXRDNDPZFROK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=C(C=C(C=C1)C2=NC=C(C=N2)CCCCCC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.